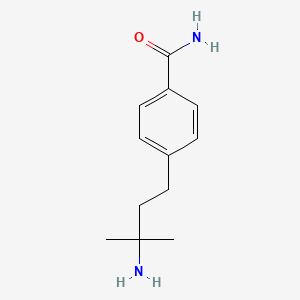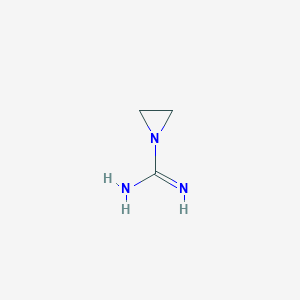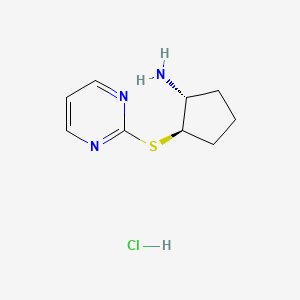
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride is a chemical compound that belongs to the class of cyclopentanamine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentanamine Core: The cyclopentanamine core can be synthesized through a series of reactions starting from cyclopentanone. This may involve reductive amination or other amine-forming reactions.
Introduction of the Pyrimidin-2-ylthio Group: The pyrimidin-2-ylthio group can be introduced through nucleophilic substitution reactions. This step may involve the reaction of a pyrimidine derivative with a suitable thiol reagent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidin-2-ylthio group to a pyrimidin-2-yl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Cyclopentanamine Derivatives: Other compounds in this class may include various substituted cyclopentanamines.
Pyrimidinylthio Compounds: Compounds with similar pyrimidinylthio groups may exhibit comparable chemical properties.
Uniqueness
The uniqueness of (1R,2R)-2-(Pyrimidin-2-ylthio)cyclopentanamine hydrochloride lies in its specific combination of the cyclopentanamine core and the pyrimidin-2-ylthio group, which may confer unique chemical and biological properties.
特性
CAS番号 |
1245649-62-0 |
|---|---|
分子式 |
C9H14ClN3S |
分子量 |
231.75 g/mol |
IUPAC名 |
(1R,2R)-2-pyrimidin-2-ylsulfanylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9;/h2,5-8H,1,3-4,10H2;1H/t7-,8-;/m1./s1 |
InChIキー |
WIGOMJNPHUTQIO-SCLLHFNJSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)SC2=NC=CC=N2)N.Cl |
正規SMILES |
C1CC(C(C1)SC2=NC=CC=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




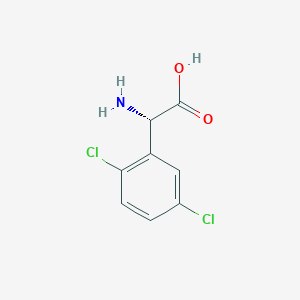
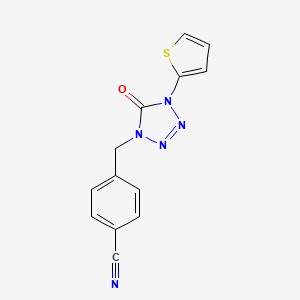


![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
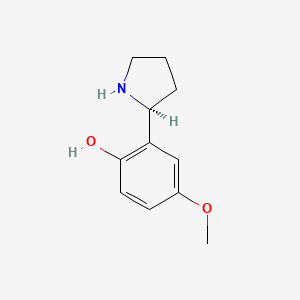

![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
